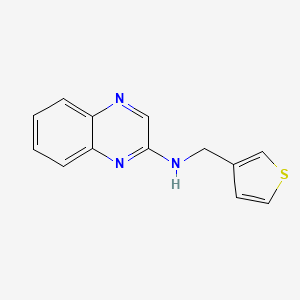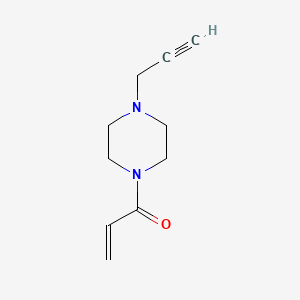
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine, also known as MPT0G211, is a potent and selective inhibitor of the protein kinase CK2. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine works by inhibiting the activity of the protein kinase CK2. This protein kinase is involved in various cellular processes, including cell growth and proliferation, and is often overexpressed in cancer cells. By inhibiting CK2, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, it has been shown to induce apoptosis (cell death) in cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine for lab experiments is its potency and selectivity. This compound has been shown to be highly effective at inhibiting the activity of CK2, making it a useful tool for studying the role of this protein kinase in various cellular processes. However, one limitation of this compound is its potential toxicity. Like many cancer drugs, this compound can have toxic effects on healthy cells, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine. One area of interest is the development of new cancer therapies that incorporate this compound. Additionally, researchers may continue to study the biochemical and physiological effects of this compound in order to better understand its mechanism of action and potential uses. Finally, there may be opportunities to explore the use of this compound in other areas of research, such as neuroscience or immunology.
Synthesis Methods
The synthesis of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine involves a multi-step process that starts with the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with N-(morpholin-4-yl)propan-2-amine in the presence of a base. This reaction yields the intermediate this compound, which is then purified and further reacted to produce the final product.
Scientific Research Applications
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to enhance the effectiveness of other cancer drugs, such as cisplatin and doxorubicin.
properties
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O/c1-9(8-19-4-6-20-7-5-19)17-11-16-3-2-10(18-11)12(13,14)15/h2-3,9H,4-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUAPDYHXOWUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)

![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)

![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)


![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)

![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)

